2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-chlorophenyl)acetamide
CAS No.: 869068-24-6
Cat. No.: VC4767172
Molecular Formula: C11H10ClN5O2S
Molecular Weight: 311.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 869068-24-6 |
|---|---|
| Molecular Formula | C11H10ClN5O2S |
| Molecular Weight | 311.74 |
| IUPAC Name | 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C11H10ClN5O2S/c12-7-1-3-8(4-2-7)15-9(18)6-20-11-16-14-5-10(19)17(11)13/h1-5H,6,13H2,(H,15,18) |
| Standard InChI Key | IECGYPJJRVGMPR-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NC(=O)CSC2=NN=CC(=O)N2N)Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features a 1,2,4-triazine ring substituted at the 3-position with a thioether group () linked to an acetamide functional group. The acetamide is further substituted with a 4-chlorophenyl ring, introducing hydrophobic and electron-withdrawing characteristics. The triazine core contributes to planar geometry, facilitating π-π stacking interactions with biological macromolecules, while the thioether and acetamide groups enhance solubility and target binding.
Molecular Formula and Physicochemical Properties
The molecular formula reflects the incorporation of chlorine, nitrogen, and sulfur atoms, which influence its reactivity and stability. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 311.74 g/mol |
| IUPAC Name | 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
| SMILES | C1=CC(=CC=C1Cl)NC(=O)CSC2=NN=CC(=O)N2N |
| Topological Polar Surface Area | 128 Ų |
The compound’s moderate polar surface area suggests potential membrane permeability, a critical factor for bioavailability.
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis typically involves three stages:
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Formation of the Triazine Core: Cyclocondensation of thiourea derivatives with α-keto acids or esters under acidic conditions generates the 1,2,4-triazin-5-one scaffold.
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Thioether Linkage Introduction: Reaction of the triazine intermediate with chloroacetyl chloride in the presence of a base (e.g., KCO) yields the thioacetamide bridge.
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Acetamide Functionalization: Coupling the thioether intermediate with 4-chloroaniline via nucleophilic acyl substitution completes the synthesis.
Industrial-Scale Optimization
Industrial protocols often employ catalysts like DMAP (4-dimethylaminopyridine) to accelerate acylation steps, achieving yields >75%. Solvent systems (e.g., DMF/water mixtures) and temperature control (60–80°C) are critical for minimizing side reactions.
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8 µg/mL) and fungi (e.g., Candida albicans, MIC: 16 µg/mL). The mechanism involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate biosynthesis, disrupting nucleotide synthesis.
Comparative Analysis with Structural Analogues
The compound’s bioactivity is contextualized against analogues with modified aryl and alkyl substituents:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| 2-((4-amino-6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide | 4-Chlorobenzyl substitution | Antitumor (IC: 9 µM) |
| 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide | 2,4-Difluorophenyl group | Antifungal (MIC: 10 µg/mL) |
The 4-chlorophenyl group in the target compound confers superior antibacterial activity compared to fluorinated analogues, likely due to enhanced hydrophobic interactions.
Applications in Medicinal Chemistry
Lead Compound for Drug Development
The compound serves as a lead structure for optimizing pharmacokinetic properties. Structural modifications, such as replacing the chlorophenyl group with pyridinyl moieties, have improved metabolic stability in rodent models.
Targeted Therapy Design
Conjugation with polyethylene glycol (PEG) chains has been explored to enhance solubility and tumor-targeting efficiency, reducing off-target effects in preclinical studies.
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